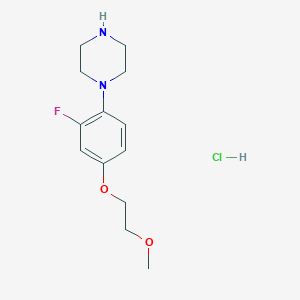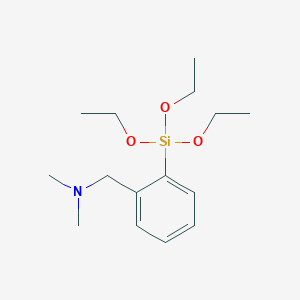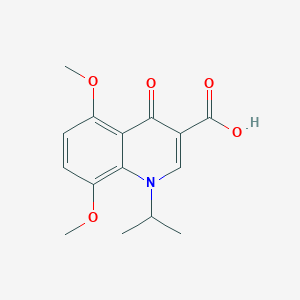
2,4(1H,3H)-Quinazolinedione, 7-chloro-1-methyl-3-(1-piperidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-クロロ-1-メチル-3-(1-ピペリジニル)-2,4(1H,3H)-キナゾリンジオンは、キナゾリンファミリーに属する合成有機化合物です。 キナゾリンは、その多様な生物活性で知られており、その潜在的な治療用途がしばしば研究されています。
2. 製法
合成経路と反応条件
7-クロロ-1-メチル-3-(1-ピペリジニル)-2,4(1H,3H)-キナゾリンジオンの合成は、通常、以下の手順を伴います。
キナゾリン核の形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。
塩素化: 7位への塩素原子の導入は、チオニルクロリドや五塩化リンなどの塩素化剤を使用して行うことができます。
メチル化: 1位のメチル基は、ヨードメタンなどのメチル化剤を使用して導入することができます。
ピペリジニル置換: ピペリジニル基は、ピペリジンと適切な脱離基を使用して求核置換反応によって結合させることができます。
工業的製造方法
工業的製造方法では、収率と純度を高めるために上記の合成経路を最適化する必要があります。 これには、触媒、制御された反応環境、再結晶やクロマトグラフィーなどの精製技術の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinazolinedione, 7-chloro-1-methyl-3-(1-piperidinyl)- typically involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 7th position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group at the 1st position can be introduced using methylating agents like methyl iodide.
Piperidinyl Substitution: The piperidinyl group can be attached through nucleophilic substitution reactions using piperidine and suitable leaving groups.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を受け、キナゾリンN-オキシドを生成する可能性があります。
還元: 還元反応は、ジヒドロキナゾリンの形成につながる可能性があります。
置換: 特にピペリジニル基で、さまざまな置換反応が起こり、異なる官能基を持つ誘導体につながる可能性があります。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロアルカン、アシルクロリド。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキナゾリンN-オキシドを生成する可能性があり、一方置換反応はさまざまな官能基化誘導体を生成する可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌や抗がん特性など、その潜在的な生物活性が研究されています。
医学: 特に癌や細菌感染症の治療における潜在的な治療効果が調査されています。
工業: 新しい材料の開発や化学反応における触媒として使用される可能性があります。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
7-クロロ-1-メチル-3-(1-ピペリジニル)-2,4(1H,3H)-キナゾリンジオンの作用機序は、特定の分子標的との相互作用を伴います。 これらには、酵素、受容体、または他のタンパク質が含まれる場合があります。 この化合物はこれらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。 含まれる正確な経路は、特定の用途や研究されている生物学的システムによって異なる場合があります。
6. 類似の化合物との比較
類似の化合物
2,4(1H,3H)-キナゾリンジオン: 塩素、メチル、ピペリジニル基がありません。
7-クロロ-2,4(1H,3H)-キナゾリンジオン: メチルとピペリジニル基がありません。
1-メチル-2,4(1H,3H)-キナゾリンジオン: 塩素とピペリジニル基がありません。
ユニークさ
7-クロロ-1-メチル-3-(1-ピペリジニル)-2,4(1H,3H)-キナゾリンジオンに塩素、メチル、ピペリジニル基が存在することは、他のキナゾリン誘導体と比べてユニークなものです
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Quinazolinedione: Lacks the chlorine, methyl, and piperidinyl groups.
7-Chloro-2,4(1H,3H)-Quinazolinedione: Lacks the methyl and piperidinyl groups.
1-Methyl-2,4(1H,3H)-Quinazolinedione: Lacks the chlorine and piperidinyl groups.
Uniqueness
The presence of the chlorine, methyl, and piperidinyl groups in 2,4(1H,3H)-Quinazolinedione, 7-chloro-1-methyl-3-(1-piperidinyl)- makes it unique compared to other quinazoline derivatives
特性
CAS番号 |
87296-69-3 |
|---|---|
分子式 |
C14H16ClN3O2 |
分子量 |
293.75 g/mol |
IUPAC名 |
7-chloro-1-methyl-3-piperidin-1-ylquinazoline-2,4-dione |
InChI |
InChI=1S/C14H16ClN3O2/c1-16-12-9-10(15)5-6-11(12)13(19)18(14(16)20)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3 |
InChIキー |
OJISLNSOQWOMNH-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)Cl)C(=O)N(C1=O)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol](/img/structure/B11834755.png)


![N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11834770.png)
![6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B11834772.png)
![tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11834775.png)


